Ansatrienin A3
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Overview
Description
Ansatrienin A3 is a minor component of the ansamycin complex produced by Streptomyces collinus.
Scientific Research Applications
Biosynthesis Insights :
- Ansatrienin A (mycotrienin) is synthesized in Streptomyces collinus, involving complex biochemical pathways. The ansa ring's m-C7N unit is derived from 3-amino-5-hydroxybenzoic acid, while shikimic acid contributes to the cyclohexanecarboxylic acid moiety. Methionine is the source of the methoxy group through transmethylation. Notably, the D-alanine component is directly sourced from D-alanine rather than L-alanine (Wu et al., 1987).
- The assembly of the ansatrienin side chain involves a modular nonribosomal peptide synthetase (NRPS), AstC, and an N-acyltransferase, AstF1. AstC efficiently catalyzes the transfer of D-alanine to ansatrienins, while AstF1 attaches the cyclohexanoyl group. This reveals the diverse biosynthetic potential for creating novel ansatrienin variants (Shi et al., 2016).
Potential Therapeutic Applications :
- Ansatrienins have shown significant anti-fungal activity, with ansatrienin A and B being prominent examples. These compounds belong to the ansamycin antibiotics class, characterized by a unique ansa bridge with an isolated triene part and an N-cyclohexylcarbonyl-alanine side chain (Weber et al., 1981).
- The diversity in polyketide chains, such as those in ansatrienins, is augmented by deleting tailoring genes in their biosynthesis. This flexibility in the biosynthetic process suggests potential for developing diverse ansatrienin derivatives with varied therapeutic properties (Wang et al., 2018).
Gene Cluster Identification for Biosynthesis :
- Identifying gene clusters involved in the biosynthesis of ansatrienin A and related compounds allows for exploration in genetic engineering and synthetic biology for pharmaceutical applications. For instance, the identification of a cyclohexylcarbonyl CoA biosynthetic gene cluster in Streptomyces collinus has implications for the production of other important polyketides (Cropp et al., 2000).
Regulatory Mechanisms in Biosynthesis :
- The AstG1 gene, a part of the Large-ATP-binding regulators of the LuxR family, positively controls the production of ansatrienins. Understanding such regulatory mechanisms is crucial for manipulating and optimizing the production of ansatrienins for therapeutic uses (Xie et al., 2015).
properties
CAS RN |
85819-31-4 |
---|---|
Product Name |
Ansatrienin A3 |
Molecular Formula |
C34H46N2O8 |
Molecular Weight |
610.74 |
IUPAC Name |
(6E,8E,10E,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl (3-methylbutanoyl)alaninate |
InChI |
InChI=1S/C34H46N2O8/c1-21(2)17-30(38)35-24(5)34(42)44-29-16-11-9-7-8-10-15-27(43-6)20-31(39)36-28-19-26(37)18-25(33(28)41)14-12-13-22(3)32(40)23(29)4/h7-11,13,15,18-19,21,23-24,27,29,32,40H,12,14,16-17,20H2,1-6H3,(H,35,38)(H,36,39)/b8-7+,11-9+,15-10+,22-13- |
InChI Key |
JBNJKAJZJDHYFN-GGUJMODJSA-N |
SMILES |
COC1CC(NC2=CC(C=C(C2=O)CC/C=C(C(C(C(OC(C(NC(CC(C)C)=O)C)=O)C/C=C/C=C/C=C/1)C)O)/C)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Ansatrienin A3; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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